molecular formula C13H14NO5- B14255769 (2S)-4-Methoxy-4-oxo-2-(2-phenylacetamido)butanoate CAS No. 204395-55-1

(2S)-4-Methoxy-4-oxo-2-(2-phenylacetamido)butanoate

Cat. No.: B14255769
CAS No.: 204395-55-1
M. Wt: 264.25 g/mol
InChI Key: PZCMPHLHHMZLKD-JTQLQIEISA-M
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Description

(2S)-4-Methoxy-4-oxo-2-(2-phenylacetamido)butanoate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a methoxy group, a phenylacetamido group, and a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-Methoxy-4-oxo-2-(2-phenylacetamido)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenylacetamido Intermediate: The reaction begins with the acylation of phenylacetic acid using an appropriate acylating agent, such as acetic anhydride, in the presence of a catalyst like pyridine.

    Introduction of the Butanoate Backbone: The phenylacetamido intermediate is then reacted with a butanoic acid derivative, such as butanoyl chloride, under basic conditions to form the desired butanoate structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-Methoxy-4-oxo-2-(2-phenylacetamido)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-4-Methoxy-4-oxo-2-(2-phenylacetamido)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-4-Methoxy-4-oxo-2-(2-phenylacetamido)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-4-Methoxy-4-oxo-2-(2-phenylacetamido)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, stability, and efficacy in various applications.

Properties

CAS No.

204395-55-1

Molecular Formula

C13H14NO5-

Molecular Weight

264.25 g/mol

IUPAC Name

(2S)-4-methoxy-4-oxo-2-[(2-phenylacetyl)amino]butanoate

InChI

InChI=1S/C13H15NO5/c1-19-12(16)8-10(13(17)18)14-11(15)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,15)(H,17,18)/p-1/t10-/m0/s1

InChI Key

PZCMPHLHHMZLKD-JTQLQIEISA-M

Isomeric SMILES

COC(=O)C[C@@H](C(=O)[O-])NC(=O)CC1=CC=CC=C1

Canonical SMILES

COC(=O)CC(C(=O)[O-])NC(=O)CC1=CC=CC=C1

Origin of Product

United States

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